2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
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Overview
Description
Fluorinated pyridines, such as the one you mentioned, are a class of compounds that have been of interest due to their unique physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
The synthesis of fluorinated pyridines is a challenging problem. Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms on the pyridine ring. The position and number of fluorine atoms can greatly influence the properties of the compound .Chemical Reactions Analysis
Fluoropyridines can undergo various types of reactions, including substitution reactions and cyclization . The reactivity of these compounds can be influenced by the position of the fluorine atoms on the pyridine ring .Physical And Chemical Properties Analysis
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The physical and chemical properties of a specific fluorinated pyridine can be influenced by factors such as the position and number of fluorine atoms on the pyridine ring .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves the reaction of 2,4-difluorobenzaldehyde with pyridine-3-carboxylic acid followed by a condensation reaction with ethyl cyanoacetate. The resulting product is then subjected to a decarboxylation reaction to yield the final compound.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "pyridine-3-carboxylic acid", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: 2,4-difluorobenzaldehyde is reacted with pyridine-3-carboxylic acid in the presence of a base such as potassium carbonate and a solvent such as ethanol to yield 2-(2,4-difluorophenyl)-3-hydroxy-3-(pyridin-3-yl)propanenitrile.", "Step 2: The product from step 1 is then reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide and a solvent such as ethanol to yield 2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile.", "Step 3: The final compound is obtained by subjecting the product from step 2 to a decarboxylation reaction using a strong acid such as hydrochloric acid in a solvent such as ethanol." ] } | |
CAS RN |
1486217-18-8 |
Product Name |
2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile |
Molecular Formula |
C14H8F2N2O |
Molecular Weight |
258.2 |
Purity |
90 |
Origin of Product |
United States |
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